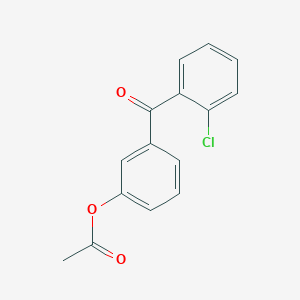

3-Acetoxy-2'-chlorobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Acetoxy-2’-chlorobenzophenone is an organic compound with the molecular formula C15H11ClO3 It is a derivative of benzophenone, where the hydrogen atom at the 3-position of the phenyl ring is replaced by an acetoxy group, and the hydrogen atom at the 2’-position of the benzoyl group is replaced by a chlorine atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetoxy-2’-chlorobenzophenone typically involves the acetylation of 2’-chlorobenzophenone. One common method is the reaction of 2’-chlorobenzophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 3-Acetoxy-2’-chlorobenzophenone can be scaled up by using larger quantities of reactants and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-Acetoxy-2’-chlorobenzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzophenone derivatives.

Applications De Recherche Scientifique

3-Acetoxy-2’-chlorobenzophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-Acetoxy-2’-chlorobenzophenone involves its interaction with molecular targets such as enzymes and receptors. The acetoxy group can undergo hydrolysis to release acetic acid, while the benzophenone moiety can interact with proteins and other biomolecules. These interactions can modulate biological pathways and exert various effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chlorobenzophenone: A derivative with a chlorine atom at the 2-position of the benzoyl group.

3-Acetoxybenzophenone: A derivative with an acetoxy group at the 3-position of the phenyl ring.

2-Amino-5-chlorobenzophenone: A derivative with an amino group at the 2-position and a chlorine atom at the 5-position of the benzoyl group.

Uniqueness

3-Acetoxy-2’-chlorobenzophenone is unique due to the presence of both an acetoxy group and a chlorine atom, which confer distinct chemical properties and reactivity. This combination of functional groups allows for diverse chemical transformations and applications in various fields.

Activité Biologique

3-Acetoxy-2'-chlorobenzophenone (ACBP) is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores the biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications of ACBP, supported by relevant data and case studies.

ACBP interacts significantly with various enzymes and proteins, notably cytochrome P450 enzymes. These enzymes are crucial for the oxidation of organic substances, and ACBP's interaction can result in the formation of reactive intermediates that may react with nucleic acids and proteins. Furthermore, ACBP has been shown to engage with glutathione S-transferase, enhancing its solubility through conjugation with glutathione, which facilitates excretion from cells.

Cellular Effects

The compound influences several cellular processes:

- Cell Signaling : ACBP activates mitogen-activated protein kinases (MAPKs), leading to changes in gene expression and metabolism.

- Oxidative Stress Response : It induces the expression of antioxidant enzymes like superoxide dismutase and catalase, providing cellular protection against oxidative damage.

- Cytotoxicity : In vitro studies indicate that ACBP exhibits cytotoxic effects on various cell lines by binding to DNA and forming adducts, which disrupts DNA replication and transcription.

The molecular mechanisms underlying ACBP's biological activity are multifaceted:

- Acetylcholinesterase Inhibition : ACBP inhibits acetylcholinesterase, leading to increased acetylcholine levels in synaptic clefts. This action enhances cholinergic signaling, which is vital for neurotransmission.

- DNA Interaction : The compound can bind to DNA, potentially causing mutations and altering gene expression patterns, contributing to its cytotoxic effects.

Metabolic Pathways

ACBP undergoes phase I metabolic reactions primarily mediated by cytochrome P450 enzymes. This biotransformation includes oxidation and hydrolysis processes that enhance solubility and facilitate excretion through conjugation with glutathione or glucuronic acid.

Transport and Distribution

The transport mechanisms of ACBP involve passive diffusion and facilitated diffusion across cell membranes. Its distribution is influenced by blood flow and tissue permeability, leading to accumulation in lipid-rich tissues such as the liver and adipose tissue.

Subcellular Localization

ACBP primarily localizes in the cytoplasm and nucleus of cells. In the nucleus, it can interact with DNA, affecting gene expression. This localization is facilitated by specific targeting signals and post-translational modifications.

Case Studies and Research Findings

Several studies have investigated the biological activity of ACBP:

- Cytotoxicity Studies : Research indicates that ACBP exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value of 5.2 μg/mL against specific cancer cells, demonstrating its potential as an anticancer agent .

- Antioxidant Activity : ACBP has been evaluated for its antioxidant properties. It showed strong activity in scavenging free radicals in laboratory assays, which is critical for its protective effects against oxidative stress-related damage .

- Neuroprotective Effects : The inhibition of acetylcholinesterase suggests potential applications in neurodegenerative diseases where cholinergic signaling is compromised. Experimental models have shown that ACBP can improve cognitive functions in animal models of Alzheimer's disease .

Propriétés

IUPAC Name |

[3-(2-chlorobenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO3/c1-10(17)19-12-6-4-5-11(9-12)15(18)13-7-2-3-8-14(13)16/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLJJUIJGXXVCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641629 |

Source

|

| Record name | 3-(2-Chlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-51-1 |

Source

|

| Record name | 3-(2-Chlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.